Melilotigenin B
Overview
Description
These are terpene molecules containing six isoprene unitsThis compound exhibits remarkable properties that can be harnessed for varied applications, ranging from drug development to environmental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Melilotigenin B involves the extraction of the compound from the plant Melilotus officinalis. The extraction process typically uses solvents such as ethanol or methanol. The plant material is first dried and then ground into a fine powder. The powdered material is then subjected to solvent extraction, where the solvent is added to the plant material and allowed to soak for a specific period. The mixture is then filtered, and the solvent is evaporated to obtain the crude extract. The crude extract is further purified using chromatographic techniques to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction process but on a larger scale. The plant material is harvested in bulk, dried, and ground. Large-scale solvent extraction is performed using industrial-grade solvents and equipment. The crude extract is then subjected to large-scale chromatography for purification. The final product is obtained in a highly pure form, suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Melilotigenin B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. These reactions are usually performed under anhydrous conditions.
Substitution: Substitution reactions often use reagents such as halogens, acids, or bases, depending on the desired functional group to be introduced.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Melilotigenin B has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of various triterpenoid derivatives
Biology: In biology, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It is used in various biological assays to understand its effects on different biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of conditions such as inflammation, oxidative stress, and microbial infections.
Industry: In industry, this compound is used in the development of new materials and products.
Mechanism of Action
The mechanism of action of Melilotigenin B involves its interaction with various molecular targets and pathways. It exerts its effects through several mechanisms, including:
Antioxidant Activity: this compound can scavenge free radicals and reduce oxidative stress in cells. This activity is mediated through its interaction with reactive oxygen species and antioxidant enzymes.
Anti-inflammatory Activity: this compound can inhibit the production of pro-inflammatory cytokines and enzymes. This activity is mediated through its interaction with signaling pathways involved in inflammation, such as the nuclear factor-kappa B pathway.
Antimicrobial Activity: this compound can disrupt the cell membranes of microorganisms, leading to their death.
Comparison with Similar Compounds
Melilotigenin B is unique among triterpenoids due to its specific structure and properties. Similar compounds include:
Dihydrocoumarin: Another compound derived from Melilotus officinalis, known for its antioxidant properties.
Soyasaponin I: A triterpenoid saponin with anti-inflammatory and antimicrobial properties.
Astragaloside VIII: A triterpenoid glycoside with potential therapeutic applications in medicine.
Compared to these compounds, this compound has a unique combination of antioxidant, anti-inflammatory, and antimicrobial activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,4a,5,6,7,8,10,12,12a,14,14a-dodecahydropicene-3,9-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,31H,9-18H2,1-7H3/t20-,21+,22+,26+,27-,28+,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPPARWAOGYCP-QMTZRBPCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(=O)C1)C)C)C)(C)CO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5=O)(C)C)C)C)C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.